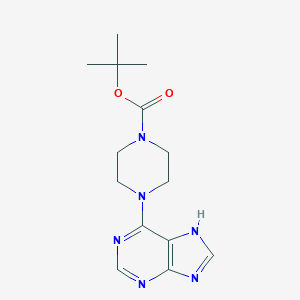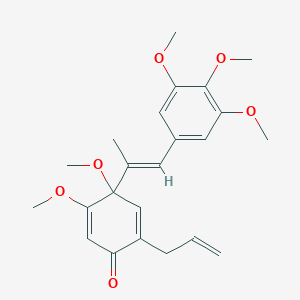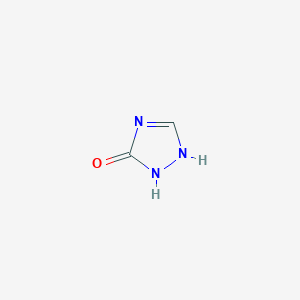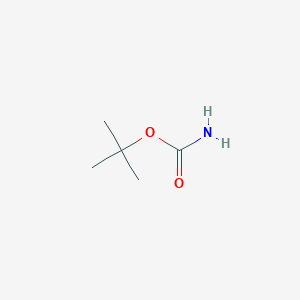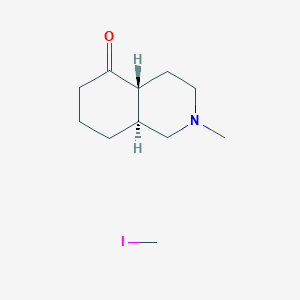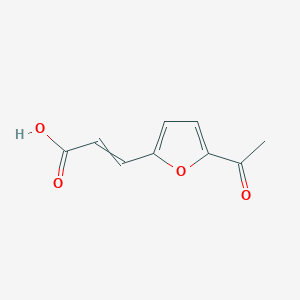![molecular formula C10H9ClN2S B055616 2-Chloro-6,7,8,9-tetrahydrothiazolo[4,5-h]isoquinoline CAS No. 120546-66-9](/img/structure/B55616.png)
2-Chloro-6,7,8,9-tetrahydrothiazolo[4,5-h]isoquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-6,7,8,9-tetrahydrothiazolo[4,5-h]isoquinoline is a heterocyclic compound that has been the subject of much scientific research due to its potential as a therapeutic agent. This molecule has a unique structure that makes it an attractive target for synthesis and investigation.
Mécanisme D'action
The exact mechanism of action of 2-Chloro-6,7,8,9-tetrahydrothiazolo[4,5-h]isoquinoline is not fully understood, but it is believed to act through a variety of different pathways. It has been shown to inhibit the activity of certain enzymes, as well as to modulate the expression of certain genes.
Effets Biochimiques Et Physiologiques
2-Chloro-6,7,8,9-tetrahydrothiazolo[4,5-h]isoquinoline has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, to modulate the immune system, and to have anti-inflammatory effects. It has also been shown to have antioxidant properties, which may contribute to its potential as a therapeutic agent.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-Chloro-6,7,8,9-tetrahydrothiazolo[4,5-h]isoquinoline in lab experiments is its unique structure, which makes it an attractive target for synthesis and investigation. However, one limitation is that its exact mechanism of action is not fully understood, which can make it difficult to design experiments to investigate its potential therapeutic effects.
Orientations Futures
There are several potential future directions for research on 2-Chloro-6,7,8,9-tetrahydrothiazolo[4,5-h]isoquinoline. One area of focus could be on its potential as an anti-cancer agent, particularly in combination with other chemotherapy drugs. Another potential direction could be on its potential as an anti-inflammatory agent, particularly in the treatment of autoimmune diseases. Additionally, further investigation into its mechanism of action could help to identify additional potential therapeutic targets.
Méthodes De Synthèse
The synthesis of 2-Chloro-6,7,8,9-tetrahydrothiazolo[4,5-h]isoquinoline has been accomplished through several different methods, including the use of palladium-catalyzed reactions and microwave-assisted synthesis. One of the most common methods involves the reaction of 2-aminothiophenol with an aldehyde or ketone in the presence of a Lewis acid catalyst.
Applications De Recherche Scientifique
2-Chloro-6,7,8,9-tetrahydrothiazolo[4,5-h]isoquinoline has been investigated for its potential as a therapeutic agent in a variety of different areas. One area of focus has been its potential as an anti-cancer agent, due to its ability to inhibit the growth of cancer cells in vitro. It has also been investigated for its potential as an anti-inflammatory agent, as well as for its ability to modulate the immune system.
Propriétés
Numéro CAS |
120546-66-9 |
|---|---|
Nom du produit |
2-Chloro-6,7,8,9-tetrahydrothiazolo[4,5-h]isoquinoline |
Formule moléculaire |
C10H9ClN2S |
Poids moléculaire |
224.71 g/mol |
Nom IUPAC |
2-chloro-6,7,8,9-tetrahydro-[1,3]thiazolo[4,5-h]isoquinoline |
InChI |
InChI=1S/C10H9ClN2S/c11-10-13-8-2-1-6-3-4-12-5-7(6)9(8)14-10/h1-2,12H,3-5H2 |
Clé InChI |
BCPXZBWFDJTCAW-UHFFFAOYSA-N |
SMILES |
C1CNCC2=C1C=CC3=C2SC(=N3)Cl |
SMILES canonique |
C1CNCC2=C1C=CC3=C2SC(=N3)Cl |
Synonymes |
Thiazolo[4,5-h]isoquinoline, 2-chloro-6,7,8,9-tetrahydro- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[2-(1-Adamantyl)acetyl]amino]-3-(4-ethoxyphenyl)propanoyl]amino]-3-phenylpropanoyl]amino]-3-methylbutanoyl]amino]-N-[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S)-1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxobutan-2-yl]butanediamide](/img/structure/B55533.png)
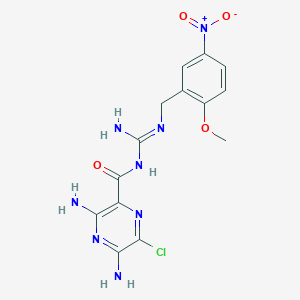
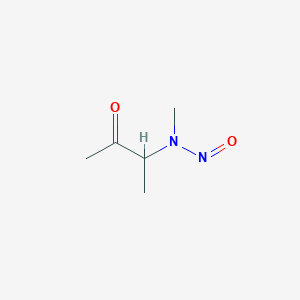
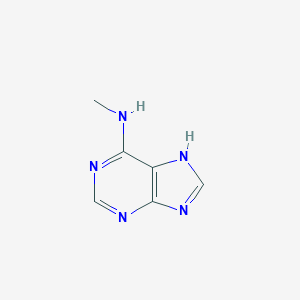

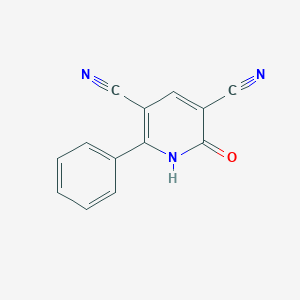
![(4aR,4bS,6aS,6bS,7S,10aR,11aS,11bR)-6b-acetyl-4a,6a,7-trimethyl-4,4b,5,6,7,8,9,10,10a,11,11a,11b,12,13-tetradecahydro-3H-indeno[2,1-a]phenanthren-2-one](/img/structure/B55554.png)

